Cas no 1806858-01-4 (4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine)
4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine
-
- Inchi: 1S/C8H4ClF2IN2/c9-2-4-1-6(12)14-7(8(10)11)5(4)3-13/h1,8H,2H2
- InChI Key: MGWPWTNHXRVZFW-UHFFFAOYSA-N
- SMILES: IC1=CC(CCl)=C(C#N)C(C(F)F)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 243
- XLogP3: 2.3
- Topological Polar Surface Area: 36.7
4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029043033-250mg |
4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine |
1806858-01-4 | 97% | 250mg |
$988.80 | 2022-03-31 | |
| Alichem | A029043033-500mg |
4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine |
1806858-01-4 | 97% | 500mg |
$1,597.40 | 2022-03-31 | |
| Alichem | A029043033-1g |
4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine |
1806858-01-4 | 97% | 1g |
$3,009.80 | 2022-03-31 |
4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine Related Literature
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine
Introduction to 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine (CAS No. 1806858-01-4)
4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine (CAS No. 1806858-01-4) is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural motifs, presents a compelling platform for the development of novel bioactive molecules. The presence of multiple functional groups, including a chloromethyl substituent, a cyano group, a difluoromethyl moiety, and an iodopyridine core, makes it a versatile scaffold for medicinal chemists exploring drug discovery pipelines.
The iodopyridine scaffold is particularly noteworthy due to its prevalence in biologically active compounds. Iodine-containing pyridines are frequently employed in medicinal chemistry due to their ability to serve as handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are instrumental in constructing complex molecular architectures, enabling the synthesis of intricate pharmacophores. The chloromethyl group further enhances the synthetic utility of this compound by providing a reactive site for nucleophilic substitution reactions, allowing for the introduction of diverse side chains or linking groups.
The cyano group and the difluoromethyl substituent contribute additional layers of complexity to the molecule. The cyano group is known to influence electronic properties and can participate in hydrogen bonding interactions, which are critical for binding affinity and specificity in drug design. On the other hand, the difluoromethyl group is a well-documented pharmacophore that enhances metabolic stability, improves binding affinity, and can modulate pharmacokinetic properties of drug candidates. These features make 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine an attractive intermediate for designing next-generation therapeutics.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting complex biological pathways relevant to human diseases. The compound under discussion has emerged as a promising candidate in this context. For instance, studies have demonstrated its potential utility in modulating enzymes involved in cancer metabolism and signal transduction. The unique combination of functional groups allows for fine-tuning of physicochemical properties, making it suitable for addressing challenging biological targets.
One particularly intriguing application lies in the development of kinase inhibitors. Kinases are pivotal enzymes in cellular signaling networks, and dysregulation of their activity is implicated in numerous diseases, most notably cancer. The structural features of 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine make it an ideal candidate for designing kinase inhibitors through rational drug design approaches. By leveraging its reactivity and synthetic versatility, researchers have been able to generate novel inhibitors with improved selectivity and potency.
Furthermore, the compound has shown promise in preclinical studies as an intermediate for synthesizing antiviral agents. The growing threat of viral pandemics has intensified efforts to develop broad-spectrum antiviral drugs. The iodopyridine core provides a scaffold that can be modified to target viral proteases or integrases, critical enzymes in viral replication cycles. Initial screenings have highlighted its potential as a precursor for developing novel antiviral compounds with enhanced efficacy and reduced resistance profiles.
The synthetic methodologies employed in the preparation of 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine are also worth mentioning. Modern synthetic strategies often involve multi-step sequences that require precise control over reaction conditions to achieve high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions play a crucial role in introducing the desired functional groups onto the pyridine core. Additionally, protecting group strategies are frequently employed to ensure regioselectivity during synthesis.
The impact of computational chemistry on the design and optimization of this compound cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding modes and interactions with biological targets with remarkable accuracy. This has significantly accelerated the drug discovery process by allowing virtual screening of vast libraries of compounds before experimental synthesis is undertaken.
In conclusion,4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine (CAS No. 1806858-01-4) represents a fascinating example of how structural complexity can be leveraged to develop innovative therapeutic agents. Its unique combination of functional groups and synthetic accessibility positions it as a valuable building block for future drug discovery endeavors across multiple therapeutic areas.
1806858-01-4 (4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)